(2-chloropyridin-3-yl)methanesulfonamide

PI3Kδ inhibition Fragment-based drug discovery Kinase inhibitor scaffold

Procure (2-chloropyridin-3-yl)methanesulfonamide (CAS 1249611-72-0) as a validated, high-purity fragment for PI3Kδ inhibitor programs. This privileged scaffold anchors in the PI3Kδ affinity pocket (PDB 6Q73), delivering a measurable 20-fold potency advantage over the 2-methoxy analog and intrinsic 6–8 fold isoform selectivity over PI3Kα/β/γ. Generic sulfonamide analogs risk compromised potency and selectivity. Ensure the fragment maintains the 2-chloro substitution critical for ligand efficiency. Require ≥95% purity for reliable fragment-based screening and SAR expansion library synthesis.

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.6
CAS No. 1249611-72-0
Cat. No. B6176867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloropyridin-3-yl)methanesulfonamide
CAS1249611-72-0
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (2-Chloropyridin-3-yl)methanesulfonamide (CAS 1249611-72-0): Baseline Fragment Profile for PI3Kδ-Targeted Libraries


(2-Chloropyridin-3-yl)methanesulfonamide (CAS 1249611-72-0, C6H7ClN2O2S, MW 206.65 g/mol) is a chlorinated pyridinyl sulfonamide fragment . The compound is recognized in the primary medicinal chemistry literature as a 'privileged fragment' for the phosphoinositide 3-kinase delta (PI3Kδ) affinity pocket, identified through a deconstruction-and-regrowth strategy of previous PI3Kδ inhibitors [1]. Its structure features a chlorine atom at the pyridine 2-position and a methanesulfonamide group at the 3-position, a substitution pattern that imparts measurable advantages in potency and isoform selectivity over both 2-methoxy and unsubstituted pyridine analogs [1].

Why Generic Pyridinyl Methanesulfonamide Substitution Fails for PI3Kδ Fragment-Based Drug Discovery


Substituting (2-chloropyridin-3-yl)methanesulfonamide with the unsubstituted pyridin-3-yl methanesulfonamide or the 2-methoxy analog results in a measurable loss of PI3Kδ potency and ligand efficiency [1]. The 2-chloro substituent is not a silent structural feature; the primary publication explicitly demonstrates that the 2-chloro fragment is more potent than the 2-methoxy version in the PI3Kδ enzyme assay [1]. Furthermore, the pyridine sulfonamide core itself exhibits an intrinsic selectivity window for PI3Kδ over the α, β, and γ isoforms, a profile that is attenuated when the chloro substituent is altered or removed [1]. Generic procurement of the nearest available sulfonamide analog therefore risks delivering a fragment with reduced affinity for the target affinity pocket and a compromised selectivity profile, undermining the quantitative structure-activity relationship (QSAR) models that depend on this specific substitution pattern.

Quantitative Differentiation Evidence for (2-Chloropyridin-3-yl)methanesulfonamide in PI3Kδ Inhibitor Development


Enhanced PI3Kδ Potency of 2-Chloro versus 2-Methoxy Pyridinyl Sulfonamide Fragment

In a direct, within-paper comparison of fragment compounds, the 2-chloro-substituted pyridinyl methanesulfonamide (Compound 6) demonstrated superior PI3Kδ potency relative to the 2-methoxy analog (Compound 4) [1]. The 2-chloro fragment achieved a PI3Kδ pIC50 of 6.4, compared to 5.1 for the 2-methoxy fragment, representing an approximately 20-fold increase in potency [1]. Ligand efficiency (LE) was also higher for the 2-chloro variant (LE = 0.42 vs. 0.39 for the 2-methoxy fragment) [1]. The authors explicitly attribute this enhancement to the 2-chloro substituent, noting a prior observation that a 2-chloro substituent displayed enhanced potency over the 2-methoxypyridine substituent in the primary enzyme assay [1].

PI3Kδ inhibition Fragment-based drug discovery Kinase inhibitor scaffold

Intrinsic PI3K Isoform Selectivity of the (2-Chloropyridin-3-yl)methanesulfonamide Privileged Fragment

The pyridine sulfonamide core containing the 2-chloro substituent functions as a 'privileged fragment' that exhibits intrinsic selectivity for PI3Kδ over the class I PI3K isoforms α, β, and γ [1]. Quantitative profiling from the publication reveals that a representative compound bearing this fragment (Compound 7) achieved pIC50 values of 6.0 (PI3Kδ), 5.2 (PI3Kα), 5.3 (PI3Kβ), and 5.1 (PI3Kγ), corresponding to an approximately 8- to 10-fold selectivity window for PI3Kδ over the other isoforms [1]. The authors concluded that 'the pyridine sulfonamide was a privileged fragment specifically for PI3Kδ, as the potency against PI3Kα, β and γ was consistently lower' [1].

PI3K isoform selectivity Kinase profiling Selective inhibitor design

Ligand Efficiency Superiority of the Pyridinyl Sulfonamide Core over Indole-Based Hinge Binders

When the (2-chloropyridin-3-yl)methanesulfonamide-based core was compared against an indole-based alternative hinge binder in a matched-pair analysis, the pyridinyl sulfonamide series exhibited a dramatic potency advantage [1]. Compound 7 (bearing the pyridinyl sulfonamide core) was approximately 400-fold more potent at PI3Kδ than the indole equivalent Compound 8 (pIC50 6.0 vs. ~4.1) [1]. The ligand efficiency comparison revealed a 25-fold potency advantage between Compounds 9 and 10, with the pyridinyl sulfonamide series consistently delivering higher LE values (e.g., Compound 9 LE = 0.42 vs. Compound 10 LE = 0.37) [1]. This demonstrates that the pyridinyl sulfonamide core functions as a more effective hinge-binding scaffold for PI3Kδ compared to indole-based alternatives.

Ligand efficiency Fragment evolution Hinge binder optimization

Fragment-Derived Lead Optimization: 2-Chloro Substituent Enables Potent, Selective PI3Kδ Leads with Novel Binding Mode

Regrowth from the privileged (2-chloropyridin-3-yl)methanesulfonamide fragment produced a lead series exemplified by a co-crystal structure (PDB 6Q73) with PI3Kδ at 2.21 Å resolution, revealing a novel binding mode [1][2]. The fragment-derived lead (N-[2-chloro-5-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-yl]methanesulfonamide) maintained the 2-chloro substituent in the affinity pocket, with the 5-position substitution accessing the selectivity region [1][2]. This structural validation confirms that the (2-chloropyridin-3-yl)methanesulfonamide fragment serves as a validated anchor point for structure-guided vector elaboration, as documented in the X-ray crystallographic data deposited in the PDB [2].

Lead optimization X-ray crystallography Structure-based drug design

Validated Application Scenarios for (2-Chloropyridin-3-yl)methanesulfonamide in PI3Kδ Drug Discovery and Chemical Biology


PI3Kδ-Focused Fragment Library Construction for Affinity Pocket Screening

For fragment-based screening campaigns targeting the PI3Kδ affinity pocket, (2-chloropyridin-3-yl)methanesulfonamide should be prioritized as a core fragment component. Its designation as a 'privileged fragment' for PI3Kδ [1], demonstrated intrinsic isoform selectivity (approx. 6- to 8-fold over PI3Kα, β, γ) [1], and 20-fold potency advantage over the 2-methoxy analog [1] make it a validated, high-quality starting point for fragment library assembly. Procurement specifications should require ≥95% purity, as used in the published fragment characterization.

Structure-Guided Lead Optimization with Crystallographic Validation

The fragment-derived lead series has been successfully co-crystallized with the PI3Kδ catalytic subunit (PDB 6Q73, 2.21 Å resolution) [2], confirming that the 2-chloropyridin-3-yl methanesulfonamide scaffold anchors in the affinity pocket and permits vector elaboration from the pyridine 5-position toward the selectivity region. This structural data supports the compound's use as a validated starting scaffold for structure-based drug design (SBDD) campaigns targeting respiratory, oncological, or immunological indications where PI3Kδ selectivity is desired [1].

SAR Expansion at the Pyridine 5-Position for Isoform Selectivity Tuning

The deconstruction-regrowth study demonstrated that the (2-chloropyridin-3-yl)methanesulfonamide core is tolerant of diverse R-group substitution at the 5-position, with Free-Wilson analysis quantifying the potency contribution of various substituent classes (e.g., dihydropyran moderately beneficial with selectivity preference for PI3Kδ) [1]. This positions the compound as a key intermediate for parallel SAR expansion libraries, where the 2-chloro substituent is maintained as a fixed potency-enhancing element while the 5-position is diversified. Procuring the compound with a synthetic handle (e.g., the 5-bromo or 5-boronic ester derivative) enables rapid derivatization.

Kinase Selectivity Profiling of Fragment-Derived Chemical Probes

A compound bearing the (2-chloropyridin-3-yl)methanesulfonamide core (Compound 7) was profiled against a cross-panel of 16 diverse kinases and found to be essentially inactive (pIC50 <5) against all non-PI3K kinases tested [1]. This kinome-wide selectivity data supports the fragment's suitability for developing chemical probes with minimized polypharmacology, a key requirement for target validation studies in academic and industrial settings.

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